克拉霉素乳酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clarithromycin lactobionate is a macrolide antibiotic used to treat a wide variety of bacterial infections . It is a semisynthetic derivative of erythromycin and inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . It is used to treat pharyngitis, tonsillitis, acute maxillary sinusitis, acute bacterial exacerbation of chronic bronchitis, pneumonia, skin and skin structure infections .

Chemical Reactions Analysis

A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of Clarithromycin antibiotic in human plasma . The method was successfully applied to quantify Clarithromycin in spiked human plasma and real samples from healthy volunteers .Physical And Chemical Properties Analysis

Clarithromycin is a biopharmaceutical classification system (BCS) class II molecule that is poorly soluble and highly permeable . It exhibits an aqueous solubility of approximately 0.342 µg/mL at 25 °C, and has a pKa of 8.8 .科学研究应用

生物利用度评估:

- 克拉霉素乳酸盐的生物利用度在涉及22名健康志愿者的研究中进行了评估。这项研究发现,两种口服克拉霉素制剂的平均绝对生物利用度分别为52%和55%,基于母体化合物在系统循环中的出现。该研究还指出口服后克拉霉素存在显著的首过代谢,表明药物口服后几乎完全被吸收 (Chu, Deaton, & Cavanaugh, 1992)。

碱性药物的对映体分离:

- 一项研究报告了在毛细管电泳中使用克拉霉素乳酸盐与四种中性环糊精衍生物结合对碱性药物进行对映体分离。这些双重系统显示出改善了奈福泮和其他碱性药物的分辨率,表明这些系统具有协同作用 (Yu et al., 2015)。

用于注射制剂的增溶剂:

- 研究集中于利用非离子表面活性剂和酸增强克拉霉素的溶解度,用于新制剂的制备。研究发现乳糖酸对增加克拉霉素的溶解度最为有效,表明在工业规模生产和临床应用中具有潜力 (Zakeri-Milani et al., 2012)。

将克拉霉素乳酸盐评估为手性选择剂:

- 另一项研究评估了克拉霉素乳酸盐作为毛细管电泳中新颖手性选择剂对碱性药物进行对映体分离。发现它能够很好地分离几种碱性药物的对映体,具有高溶解度和低粘度等优点 (Yu, Du, & Chen, 2011)。

口服纳米粒子制剂:

- 一项研究开发并评估了聚(乳酸-聚乙二醇酸)(PLGA)纳米粒子和壳聚糖包覆的PLGA纳米粒子用于克拉霉素的口服给药。这些纳米粒子显示出提高克拉霉素的有效性和生物利用度的潜力,PLGA和壳聚糖包覆的不同分子量影响颗粒大小、Zeta电位、包封效率和释放特性 (Öztürk, Yenilmez, & Özarda, 2019)。

用于静脉注射的低痛苦乳剂制剂:

- 研究开发了几种克拉霉素的乳剂制剂,用于潜在用作静脉注射的低痛苦制剂。一种即用型o/w乳剂表现出足够的物理和化学稳定性,可用于临床开发 (Lovell et al., 1994)。

眼毒性和清除调查:

- 一项研究调查了兔子眼内注射克拉霉素乳酸盐的眼毒性和清除情况。该研究旨在确定最高的无毒剂量,并发现眼内注射的克拉霉素乳酸盐对兔子眼睛的毒性在1.0毫克剂量以下是无毒的 (Unal et al., 1999)。

作用机制

安全和危害

Clarithromycin is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to wash hands, forearms, and face thoroughly after handling, and to avoid release to the environment . In case of ingestion, it is recommended to rinse the mouth and seek medical attention if symptoms are severe or persist .

属性

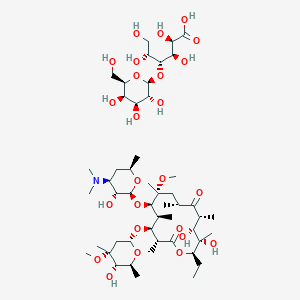

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVXTLPOSMQGRC-BDHJQFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H91NO25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1106.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clarithromycin lactobionate | |

CAS RN |

135326-55-5 |

Source

|

| Record name | Clarithromycin lactobionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLARITHROMYCIN LACTOBIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4108JKI097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。